Triciribine phosphate (TCN-P) is a synthetic tricyclic nucleoside analog initially developed as a water-soluble prodrug of Triciribine (TCN). [] It acts as a potent and selective inhibitor of the serine/threonine protein kinase Akt, a critical regulator of cell survival, growth, proliferation, and metabolism. [, , , ] In various preclinical studies, Triciribine phosphate has demonstrated anticancer activity by interfering with Akt activation, thereby inducing apoptosis and inhibiting tumor growth. [, , ]
Triciribine phosphate functions as a prodrug, undergoing hydrolysis to release the active compound, Triciribine. [] Triciribine then requires activation by adenosine kinase within cells. [] This activation is essential for its mechanism of action, as demonstrated by the decreased growth inhibition observed in the presence of the adenosine kinase inhibitor 5-iodotubercidin and in adenosine kinase-deficient cell lines. [] Once activated, Triciribine inhibits the phosphorylation of Akt, a key downstream effector of the PI3K signaling pathway. [, ] By blocking Akt phosphorylation, Triciribine phosphate disrupts various downstream signaling cascades crucial for cell survival, proliferation, and resistance to chemotherapy. []
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3